

In-Depth Technical Guide to Disodium Succinate-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium succinate-d4*

Cat. No.: *B12397417*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Disodium succinate-d4**, a deuterated stable isotope-labeled compound. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are utilizing or considering the use of this compound in their studies. This guide covers its chemical and physical properties, relevant experimental protocols, and its role in significant biological signaling pathways.

Core Data Presentation

Quantitative data for **Disodium succinate-d4** is summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number (Labeled)	203633-14-1	[1][2]
CAS Number (Unlabeled)	150-90-3	[1][2]
Molecular Formula	NaOOC(CD ₂) ₂ COONa	[1][2]
Molecular Weight	166.08 g/mol	[1][2]
Chemical Purity	≥95%	[1][2]
Form	Solid, Crystalline Powder	
Storage Temperature	Room temperature, away from light and moisture	[1][2]
Applications	Metabolism, Metabolomics, MS/MS Standards	[1][2]

Experimental Protocols

Disodium succinate-d4 is primarily utilized as an internal standard in mass spectrometry-based metabolomics studies for the accurate quantification of succinate in various biological matrices. Below is a detailed methodology adapted from a study quantifying succinic acid in clinical and preclinical samples. While the original study used ¹³C₄ succinic acid disodium salt, the protocol is directly applicable for **Disodium succinate-d4**.

Quantification of Succinate in Biological Samples using LC-MS/MS

Objective: To accurately measure the concentration of succinate in samples such as serum, urine, and cell pellets.

Materials:

- **Disodium succinate-d4** (as internal standard)
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source

- C18 analytical column
- Solid Phase Extraction (SPE) cartridges
- Organic solvents (e.g., methanol, acetonitrile)
- Ultrapure water
- Formic acid

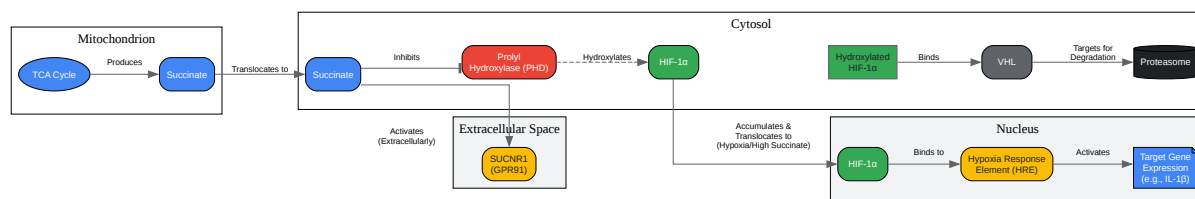
Procedure:

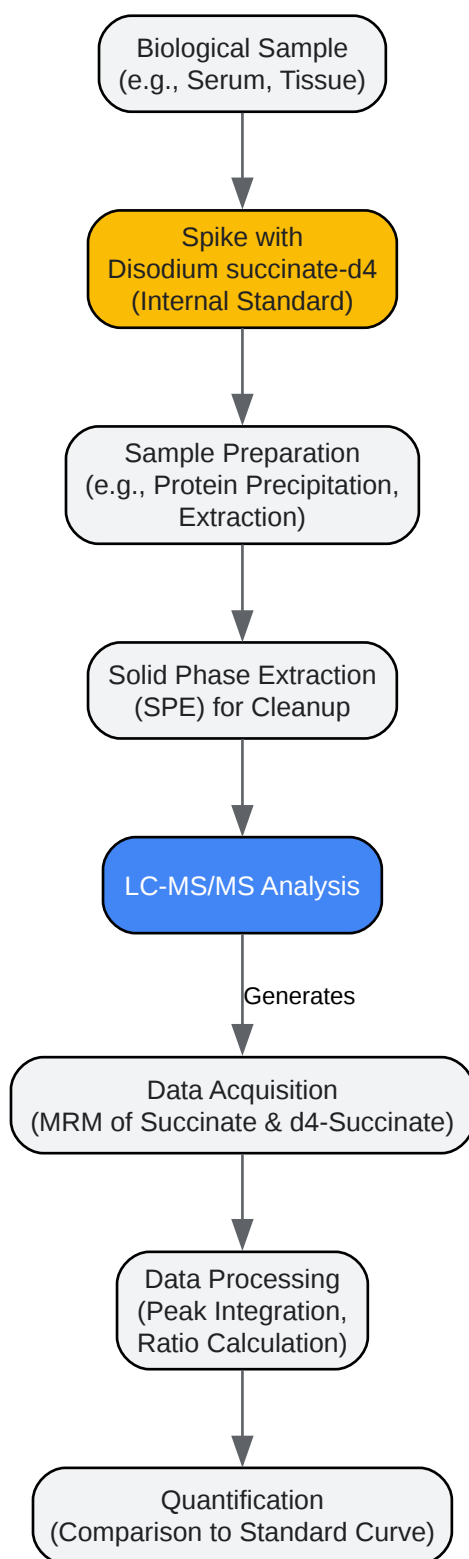
- Sample Preparation:
 - To a known volume or weight of the biological sample (e.g., 100 μ L of serum), add a precise amount of **Disodium succinate-d4** solution of a known concentration. This serves as the internal standard to correct for sample loss during preparation and instrumental variability.
 - Perform a protein precipitation step by adding a cold organic solvent like methanol or acetonitrile.
 - Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
 - Collect the supernatant for further purification.
- Solid Phase Extraction (SPE):
 - Condition the SPE cartridges according to the manufacturer's instructions.
 - Load the supernatant onto the conditioned SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the succinate and the internal standard using an appropriate elution solvent.
 - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

- LC-MS/MS Analysis:
 - Inject the reconstituted sample into the LC-MS/MS system.
 - Separate succinate from other metabolites on the C18 column using a gradient elution with a mobile phase typically consisting of water and an organic solvent, both containing a small percentage of formic acid to improve ionization.
 - Detect and quantify succinate and **Disodium succinate-d4** using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both unlabeled succinate and the d4-labeled internal standard should be optimized beforehand.
- Data Analysis:
 - Calculate the ratio of the peak area of endogenous succinate to the peak area of the **Disodium succinate-d4** internal standard.
 - Determine the concentration of succinate in the original sample by comparing this ratio to a standard curve generated using known concentrations of unlabeled succinate.

Signaling Pathways and Logical Relationships

Succinate has emerged as a critical signaling molecule, particularly in the context of inflammation and cancer. An accumulation of succinate, often due to metabolic reprogramming, can lead to the stabilization of Hypoxia-Inducible Factor 1- α (HIF-1 α), a key transcription factor in cellular adaptation to low oxygen. The following diagram illustrates this important signaling pathway.





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References

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- To cite this document: BenchChem. [In-Depth Technical Guide to Disodium Succinate-d₄]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12397417#disodium-succinate-d4-cas-number\]](https://www.benchchem.com/product/b12397417#disodium-succinate-d4-cas-number)

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